Demeclocycline

Übersicht

Beschreibung

- Es ist offiziell zur Behandlung verschiedener bakterieller Infektionen indiziert.

- Demeclocyclin wird zur Behandlung von Erkrankungen wie Lyme-Borreliose , Akne und Bronchitis eingesetzt. Die Resistenz gegen Demeclocyclin hat zugenommen, was zu einer verringerten Anwendung bei Infektionen geführt hat .

Vorbereitungsmethoden

- Demeclocyclin kann über verschiedene Wege synthetisiert werden, wobei die gebräuchlichste Methode die chemische Modifikation des natürlichen Tetracyclin-Gerüsts beinhaltet.

- Industrielle Produktionsmethoden umfassen typischerweise die Fermentation von Streptomyces aureofaciens, gefolgt von der Reinigung und chemischen Modifikation .

Chemische Reaktionsanalyse

- Demeclocyclin unterliegt typischen Tetracyclin-Reaktionen, einschließlich Oxidation , Reduktion und Substitution .

- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind saure oder basische Hydrolyse , Oxidationsmittel und Metallionen .

- Wichtige Produkte, die gebildet werden, sind verschiedene Derivate der Tetracyclin-Grundstruktur .

Analyse Chemischer Reaktionen

- Demeclocycline undergoes typical tetracycline reactions, including oxidation , reduction , and substitution .

- Common reagents and conditions used in these reactions include acidic or basic hydrolysis , oxidizing agents , and metal ions .

- Major products formed include various derivatives of the tetracycline core structure .

Wissenschaftliche Forschungsanwendungen

Clinical Uses

1.1 Treatment of Bacterial Infections

Demeclocycline is primarily used to treat susceptible bacterial infections. Its mechanism involves inhibiting protein synthesis in bacteria, making it effective against a range of gram-positive and gram-negative organisms. It is particularly noted for its low toxicity, allowing for systemic administration even in sensitive populations, including patients with neurological conditions .

1.2 Management of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This compound has been effectively utilized in treating SIADH, a condition characterized by excessive release of antidiuretic hormone leading to hyponatremia. A study involving 14 patients indicated that treatment with this compound resulted in normalization of serum sodium levels within an average of 8.6 days, demonstrating its efficacy as a maintenance therapy for this syndrome .

Research Applications

2.1 Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of this compound derivatives, particularly focusing on their potential in treating neurodegenerative diseases such as Parkinson's disease. A novel derivative lacking antibiotic activity showed promise in reducing inflammation and α-synuclein aggregation, positioning it as a candidate for further preclinical studies .

2.2 Oncology: Brain Tumor Treatment

This compound has demonstrated direct effects on brain tumor-initiating cells (BTICs). Research indicates that it can reduce the growth of BTICs derived from human glioblastoma, highlighting its potential role as an adjunct therapy in glioma treatment. The compound appears to stimulate immune responses that may enhance the efficacy of existing treatments by reactivating compromised immune cells .

Immunomodulatory Effects

3.1 COVID-19 Treatment Research

A randomized phase 2 trial explored the efficacy of this compound in patients with mild-to-moderate COVID-19. The study found significant increases in CD4+ T cell counts among those treated with this compound, suggesting that it may enhance immune response during viral infections . These findings indicate that the drug could play a role in managing viral infections beyond its traditional antibacterial applications.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

- Demeclocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA binding and protein elongation.

- In the case of SIADH, its side effect of inducing nephrogenic diabetes insipidus helps correct hyponatremia .

Vergleich Mit ähnlichen Verbindungen

- Demeclocyclin ist unter den Tetracyclinen aufgrund seiner spezifischen Modifikationen einzigartig.

- Ähnliche Verbindungen umfassen andere Tetracycline wie Doxycyclin , Minocyclin und Tetracyclin .

Biologische Aktivität

Demeclocycline, a member of the tetracycline class of antibiotics, has garnered attention not only for its antibacterial properties but also for its diverse biological activities, including immunomodulatory, anti-inflammatory, and potential antitumor effects. This article consolidates recent findings on the biological activity of this compound, emphasizing its mechanisms of action, clinical applications, and research findings.

This compound exerts its effects through several mechanisms:

- Inhibition of Antidiuretic Hormone (ADH) : this compound inhibits the hydroosmotic effect of ADH, leading to a reversible form of nephrogenic diabetes insipidus. This mechanism is utilized in treating conditions associated with inappropriate ADH secretion, such as chronic hyponatremia in patients with cirrhosis or congestive heart failure .

- Immunomodulatory Effects : Recent studies have shown that this compound can enhance the immune response by stimulating monocytes and macrophages. In vitro studies demonstrated that it increases tumor necrosis factor-α (TNF-α) production and promotes the chemotaxis of activated monocytes towards chemokines .

- Antitumor Activity : this compound has been identified as a potential inhibitor of brain tumor-initiating cells (BTICs). It reduces BTIC growth both directly and indirectly by activating monocytes to produce factors that suppress tumor growth .

Clinical Applications

This compound's biological activities have led to various clinical applications:

- Treatment of Hyponatremia : Its ability to induce a water diuresis makes it effective in managing hyponatremia associated with high levels of ADH .

- COVID-19 Management : A phase 2 clinical trial investigated this compound's efficacy in patients with mild-to-moderate COVID-19. The results indicated significant increases in CD4+ T cell counts and suggested that this compound may elicit immune responses conducive to recovery from COVID-19 .

Case Studies and Clinical Trials

- Glioblastoma Treatment : A study demonstrated that this compound reduced the growth of BTICs through direct effects and by enhancing monocyte activity. The results indicated that it could be a candidate for improving glioma patient prognosis by reactivating compromised immune cells .

- COVID-19 Phase 2 Trial : In a randomized controlled trial involving 20 patients, those treated with this compound showed a significant increase in CD4+ T cells compared to the control group. The treatment was well-tolerated, with mild-to-moderate adverse events reported .

Summary of Clinical Data

| Study/Condition | Treatment Group | CD4+ T Cell Change (μL) | IL-6 Correlation | Adverse Events |

|---|---|---|---|---|

| This compound in COVID-19 | 150 mg | 191.3 (p = 0.023) | R = -0.807 | Mild-to-moderate |

| This compound in Glioblastoma | N/A | N/A | N/A | N/A |

Eigenschaften

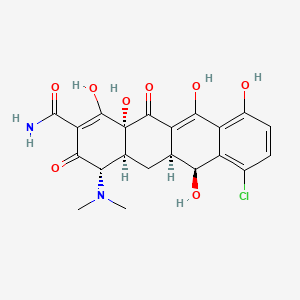

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXHBMASAHGULD-SEYHBJAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-73-3 (mono-hydrochloride) | |

| Record name | Demeclocycline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022893 | |

| Record name | Demeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEMECLOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium. | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEMECLOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALLINE POWDER | |

CAS No. |

127-33-3 | |

| Record name | Demeclocycline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeclocycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECLOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMECLOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-223 °C | |

| Record name | Demeclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

A: Demeclocycline primarily acts by inhibiting the action of antidiuretic hormone (ADH) at the level of the renal collecting tubule, leading to aquaresis (increased excretion of water in urine). [] This is achieved by interfering with the binding of ADH to its receptor (V2 receptor) and subsequent downstream signaling events, particularly the production of cyclic adenosine monophosphate (cAMP) and the translocation of aquaporin-2 water channels to the cell membrane. [, , , ]

A: In SIADH, there is an excess of ADH, leading to water retention and dilutional hyponatremia. By inhibiting ADH action, this compound promotes water excretion, thereby increasing serum sodium levels and correcting hyponatremia. [, , , , , , , , ]

A: Research suggests this compound can directly inhibit the growth of brain tumor-initiating cells (BTICs) in vitro. [] The exact mechanisms underlying this direct effect are not fully elucidated but may involve the modulation of genes involved in DNA damage response, cell signaling, and oxidative stress. []

A: this compound can stimulate monocytes, enhancing their tumor necrosis factor-alpha (TNF-α) production and chemotactic capacity. [] This stimulation indirectly contributes to restricting BTIC growth, suggesting a potential role for this compound in reactivating compromised immune cells within the tumor microenvironment. []

A: this compound has a molecular formula of C17H21ClN2O8 and a molecular weight of 464.85 g/mol. []

A: Yes, this compound exhibits characteristic ultraviolet (UV) absorption, which is commonly employed for its analytical detection and quantification. [, , ] Additionally, high-performance liquid chromatography with diode array detection (HPLC-DAD) methods utilize specific UV wavelengths for the analysis of this compound and related compounds. [, ]

A: Yes, studies have shown that the addition of calcium hydroxide, a common ingredient in dental pastes, can significantly reduce the concentration of this compound over time. [] This highlights the importance of considering material compatibility when formulating this compound-containing products.

A: this compound, like other tetracyclines, can undergo degradation under the influence of light, moisture, and oxidation. [] Therefore, appropriate storage conditions, such as protection from light and humidity, are crucial to maintain its stability.

A: While specific SAR studies on this compound are limited in the provided research, it is known that this compound is a tetracycline derivative. [] Subtle structural differences within the tetracycline class can influence their pharmacological properties, including antimicrobial activity, ADH antagonism, and potential for side effects.

A: Research suggests that this compound exhibits a unique ability to directly reduce BTIC growth compared to other tested tetracycline derivatives. [] This implies that specific structural features of this compound are essential for this particular activity.

A: this compound is typically administered orally. [, ] Dosages vary depending on the clinical indication and patient response, with typical daily doses ranging from 600 to 1200 mg. [, , ]

A: this compound is primarily excreted through the kidneys. [, ] Therefore, monitoring renal function is essential during treatment, particularly in patients with pre-existing renal impairment.

A: Factors like age, renal function, and concomitant medications can potentially influence the pharmacokinetics of this compound. [, , ] Close monitoring and dosage adjustments may be necessary in specific populations, such as elderly patients or those with impaired renal function.

A: Researchers have utilized neurosphere and alamarBlue assays, along with cell counts, to evaluate the effects of this compound on BTIC growth in vitro. [] These assays provide insights into the compound's ability to inhibit BTIC proliferation and survival.

A: Yes, this compound effectively reversed hyponatremia in a rat model of SIADH. [] This animal study provides further evidence supporting the clinical use of this compound in managing SIADH.

A: While the provided research doesn't cite specific clinical trials in cancer patients, a study documented the successful use of this compound in treating hyponatremia in patients with cancer or aplastic anemia. [] This suggests its potential applicability in managing hyponatremia in this patient population.

A: While mechanisms of resistance to this compound's aquaretic effect are not well-documented, it's important to note that this compound is a tetracycline antibiotic. Bacterial resistance to tetracyclines commonly arises from mechanisms like efflux pumps, ribosomal protection proteins, and enzymatic inactivation. []

A: Cross-resistance between this compound and other tetracyclines can occur due to shared resistance mechanisms. [] Factors like bacterial species, resistance determinants, and exposure history influence the extent of cross-resistance.

A: this compound can cause several side effects, with the most concerning being nephrotoxicity, particularly in patients with pre-existing renal insufficiency. [, , ] Other reported side effects include azotemia, increased serum creatinine, nausea, and photosensitivity reactions. [, , , ]

A: this compound should be used cautiously in patients with renal impairment, liver disease, and those taking other nephrotoxic medications. [, , ] Close monitoring of renal function is crucial during treatment.

A: High-performance liquid chromatography (HPLC) coupled with UV detection, particularly diode array detection (DAD), is widely used for quantifying this compound in various matrices, including biological samples, pharmaceuticals, and environmental samples. [, ]

A: Yes, besides HPLC, techniques like spectrophotometry, particularly first-derivative spectrophotometry, can be employed for the determination of this compound. [, ] The choice of method depends on factors like sensitivity, selectivity, and available instrumentation.

A: Research indicates that conventional wastewater treatment processes may not effectively remove all tetracycline antibiotics. [] This raises concerns about their potential presence in treated wastewater effluents and the environment.

A: The presence of tetracycline antibiotics in the environment can contribute to the development and spread of antibiotic resistance genes in bacterial populations. [] This poses a significant threat to human and animal health.

A: Yes, other treatment options for SIADH include fluid restriction, salt supplementation, loop diuretics, urea, and vasopressin receptor antagonists (vaptans). [, , , ] The choice of treatment depends on factors like the severity of hyponatremia, underlying cause, and patient-specific factors.

A: this compound, a tetracycline derivative, was developed in the early 1960s. [] Its initial clinical use was primarily as an antibiotic for treating various bacterial infections.

A: The aquaretic effect of this compound, its ability to increase urine output, was first reported in the 1970s. [, , ] This discovery led to its use in treating SIADH and other conditions characterized by water retention.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.